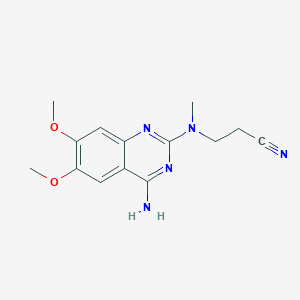

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine

描述

This compound belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied for their diverse biological activities and pharmaceutical applications. They are structural analogs of naphthyridines and quinoxalines, featuring a fused benzene and pyrimidine ring system. The incorporation of amino and methoxy groups can significantly alter the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors like vanillin or aniline derivatives. The process typically includes steps like methylation, nitration, reduction, and cyclization, followed by specific substitutions to introduce various functional groups (Guangshan, 2011). Enantiomers of related compounds, such as cyclazosin, have been synthesized to study their biological profiles, illustrating the importance of stereochemistry in medicinal chemistry (Giardiná et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical and biological properties. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, confirming the presence of quinazoline cores and substituent positions. For instance, the molecular structures of certain quinazoline derivatives were established, revealing insights into their chemical reactivity and interaction potentials (Soldatenkov et al., 2012).

科学研究应用

It's used in cyclization reactions involving the cyano group and ring closure with aromatic amines (Deck, Papadopoulos, & Smith, 2004).

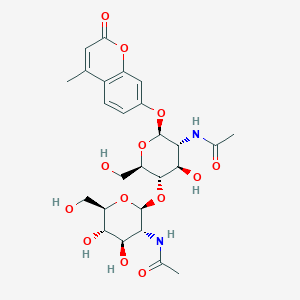

It assists in the synthesis of immunologically active muramyl dipeptide derivatives, which are crucial for inducing delayed-type hypersensitivity (Fukuda et al., 1981).

The compound is significant in studying the metabolism of methylated aminoazo dyes in vivo (Miller, Plescia, Miller, & Heidelberger, 1952).

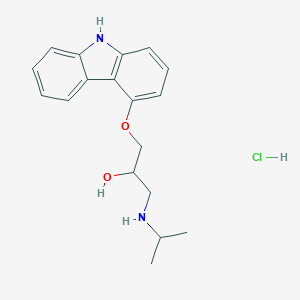

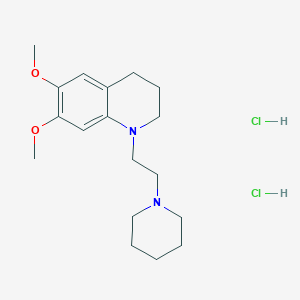

It acts as a highly potent alpha 1-adrenoceptor antagonist and antihypertensive agent, showing high affinity and selectivity (Campbell, Hardstone, & Palmer, 1988).

The compound inhibits tumor cell growth in culture, indicating its potential in cancer research (Forsch, Wright, & Rosowsky, 2002).

It has potential applications in organic synthesis (Lai, Bo, & Huang, 1997).

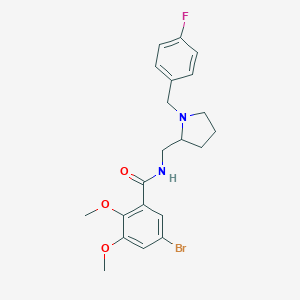

N-alkyl(anilino)-6,7-dimethoxyquinazoline derivatives, a related class of compounds, are potential DNA intercalating agents with cytotoxic activities (Garofalo et al., 2010).

4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in quinazoline drugs like terazosin, is synthesized from vanillin with about 37% yield after process improvement (Guangshan, 2011).

属性

IUPAC Name |

3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOVXHZDHACRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543371 | |

| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine | |

CAS RN |

76362-28-2 | |

| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)